molecular formula C23H22F2N4O2 B2825765 2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone CAS No. 1189452-91-2

2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

Cat. No. B2825765
CAS RN: 1189452-91-2
M. Wt: 424.452
InChI Key: UJHRQJKBGMEJHX-UHFFFAOYSA-N
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Description

2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H22F2N4O2 and its molecular weight is 424.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Interactions

  • Synthesis and Estrogen Receptor Binding : Compounds similar to the specified chemical, exhibiting potential for anti-proliferative activities against cancer cell lines, have been synthesized. These compounds, evaluated for their cytotoxic activities, demonstrated better performance in some cases than established drugs like curcumin. Molecular docking studies indicated good binding affinity with proteins involved in cancer progression, suggesting their relevance in the design of cancer therapeutics (Parveen et al., 2017).

Pharmacological Applications

  • Antipsychotic Potential : Derivatives structurally related to the query compound have been explored for their antipsychotic potential. Sequential structural variations led to compounds with significant potency and oral bioavailability, suggesting their utility in treating psychoses with reduced extrapyramidal side effects (Bolós et al., 1996).

Chemical and Pharmacokinetic Characterization

  • Characterization and Cytotoxic Studies : A compound was synthesized using a click chemistry approach, characterized through various spectroscopic methods, and its cytotoxicity was evaluated. Molecular docking studies provided insights into its interactions with carrier proteins, highlighting its potential for further biological applications (Govindhan et al., 2017).

Synthesis Methods and Chemical Properties

  • Novel Synthesis Approaches : Research into alternative synthesis methods for compounds with similar structural elements has been conducted, aiming to optimize production processes and explore their chemical properties for various applications, including therapeutic uses (Shahinshavali et al., 2021).

properties

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O2/c1-16-14-21(27-23(26-16)17-6-8-18(24)9-7-17)31-15-22(30)29-12-10-28(11-13-29)20-5-3-2-4-19(20)25/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHRQJKBGMEJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-Fluorophenyl)-6-methylpyrimidin-4-yl)oxy)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone

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